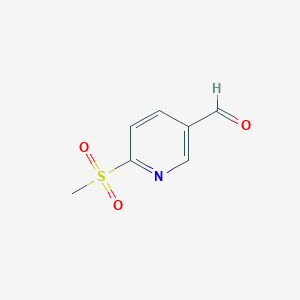
2,3,4,9-Tetrahidro-1H-carbazol-2-amina
Descripción general
Descripción
2,3,4,9-Tetrahydro-1H-carbazol-2-amine is a heterocyclic compound with the molecular formula C12H14N2 It is a derivative of carbazole, a structure known for its biological and pharmacological activities
Aplicaciones Científicas De Investigación
2,3,4,9-Tetrahydro-1H-carbazol-2-amine has several scientific research applications:
Mecanismo De Acción
Target of Action
The primary target of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine is the CpxA phosphatase . This enzyme plays a crucial role in the bacterial two-component signal transduction system, CpxRA .
Mode of Action
2,3,4,9-Tetrahydro-1H-carbazol-2-amine acts by inhibiting the phosphatase activity of CpxA . This inhibition leads to the activation of the CpxRA system .
Biochemical Pathways
The compound’s action affects the CpxRA system , a two-component signal transduction pathway in bacteria . The downstream effects of this pathway’s activation are yet to be fully understood.
Pharmacokinetics
The compound’s molecular weight is186.26 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The inhibition of CpxA phosphatase activity by 2,3,4,9-Tetrahydro-1H-carbazol-2-amine leads to the activation of the CpxRA system . This activation can eliminate the virulence of many pathogens in human and mouse infection models .
Análisis Bioquímico
Biochemical Properties
2,3,4,9-Tetrahydro-1H-carbazol-2-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves binding to the active site of the enzyme, thereby influencing its activity. Additionally, 2,3,4,9-Tetrahydro-1H-carbazol-2-amine can interact with receptor proteins, potentially modulating signal transduction pathways .
Cellular Effects
2,3,4,9-Tetrahydro-1H-carbazol-2-amine affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . This compound can alter gene expression by modulating transcription factors, leading to changes in cellular metabolism and function. For example, it may enhance or inhibit the expression of genes involved in cell proliferation, apoptosis, and differentiation .
Molecular Mechanism
The molecular mechanism of action of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine involves several key processes. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the context . Additionally, 2,3,4,9-Tetrahydro-1H-carbazol-2-amine can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions lead to changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,3,4,9-Tetrahydro-1H-carbazol-2-amine is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and metabolism . At higher doses, it can induce toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, where a specific dosage range produces optimal results without causing toxicity .
Metabolic Pathways
2,3,4,9-Tetrahydro-1H-carbazol-2-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and alter the levels of various metabolites in the body. Additionally, the compound may influence the activity of cofactors involved in metabolic reactions .
Transport and Distribution
The transport and distribution of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine within cells and tissues are essential for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, influencing its accumulation and activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine typically involves the reaction of substituted phenylhydrazines with cyclohexanone, following the Fischer indole synthesis method. The reaction conditions often include acidic catalysts and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions: 2,3,4,9-Tetrahydro-1H-carbazol-2-amine undergoes various chemical reactions, including:
Reduction: It can be reduced under specific conditions to yield different hydrogenated products.
Substitution: The amine group allows for nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hypervalent iodine compounds, hydrogen peroxide, organic hydroperoxides, selenium (IV) oxide, and pyridinium chlorochromate.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution Reagents: Various alkylating agents and acylating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine .
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydrocarbazole: Similar in structure but lacks the amine group at the 2-position.
5,6,7,8-Tetrahydrocarbazole: Another derivative with hydrogenation at different positions.
2,3,4,9-Tetrahydro-1H-carbazol-3-amine: Similar structure with the amine group at the 3-position.
Uniqueness: 2,3,4,9-Tetrahydro-1H-carbazol-2-amine is unique due to the presence of the amine group at the 2-position, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
IUPAC Name |
2,3,4,9-tetrahydro-1H-carbazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-4,8,14H,5-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBNIKRHYDWHIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)NC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20608401 | |
| Record name | 2,3,4,9-Tetrahydro-1H-carbazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20608401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72898-07-8 | |
| Record name | 2,3,4,9-Tetrahydro-1H-carbazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20608401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,9-tetrahydro-1H-carbazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















